4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
CAS No.: 1158195-73-3
Cat. No.: VC2901857
Molecular Formula: C15H11ClFN5
Molecular Weight: 315.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158195-73-3 |
|---|---|
| Molecular Formula | C15H11ClFN5 |
| Molecular Weight | 315.73 g/mol |
| IUPAC Name | 4-(4-chloro-2-fluorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
| Standard InChI | InChI=1S/C15H11ClFN5/c16-8-5-6-9(10(17)7-8)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21) |
| Standard InChI Key | UXQKKOKMZFJCIF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C=C(C=C4)Cl)F |
| Canonical SMILES | C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C=C(C=C4)Cl)F |
Introduction
4-(4-Chloro-2-fluorophenyl)-1,4-dihydro triazino[1,2-a]benzimidazol-2-amine is a complex organic compound with a molecular formula of C15H11ClFN5 and a molecular weight of 315.73 g/mol . This compound belongs to the class of triazino[1,2-a]benzimidazoles, which are known for their diverse pharmacological activities.
Chemical Data Table
| Property | Value |
|---|---|
| Molecular Formula | C15H11ClFN5 |
| Molecular Weight | 315.73 g/mol |
| CAS Number | 1158195-73-3 |
| InChI | InChI=1S/C15H11ClFN5/c16-8-5-6-9(10(17)7-8)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21) |
| InChIKey | UXQKKOKMZFJCIF-UHFFFAOYSA-N |
Synthesis and Preparation
The synthesis of 4-(4-Chloro-2-fluorophenyl)-1,4-dihydro triazino[1,2-a]benzimidazol-2-amine typically involves multi-step reactions starting from benzimidazole derivatives. The process may include condensation reactions with appropriate triazine precursors and subsequent substitution reactions to introduce the 4-chloro-2-fluorophenyl group .
Biological Activities and Applications
Compounds within the triazino[1,2-a]benzimidazole class have been explored for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities. The specific biological activities of 4-(4-Chloro-2-fluorophenyl)-1,4-dihydro triazino[1,2-a]benzimidazol-2-amine would depend on its interaction with biological targets, which could be influenced by the presence of the chloro and fluoro substituents on the phenyl ring.
Research Findings
-
Pharmacological Studies: Research on similar compounds suggests potential for inhibiting various enzymes or receptors, which could be beneficial in treating diseases.
-
Toxicity and Safety: Comprehensive toxicity studies are necessary to assess the safety profile of this compound for potential therapeutic use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume